8-Bromo-2-(difluoromethyl)quinoline

HIV-1 integrase ALLINI antiviral resistance

Procure 8-Bromo-2-(difluoromethyl)quinoline for HIV-1 integrase ALLINI research; retains full potency against A128T mutant unlike 6-bromo isomer. Validated NorA efflux pump inhibitor (IC₅₀ 4.8 µM). Essential scaffold for SAR studies exploring 8-position substitution. C8-bromine handle enables diverse cross-coupling library synthesis. Ensure reproducible biology and maximize research ROI.

Molecular Formula C10H6BrF2N
Molecular Weight 258.06 g/mol
Cat. No. B12065164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-(difluoromethyl)quinoline
Molecular FormulaC10H6BrF2N
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)F
InChIInChI=1S/C10H6BrF2N/c11-7-3-1-2-6-4-5-8(10(12)13)14-9(6)7/h1-5,10H
InChIKeyBJQGVVFOHXOZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-(difluoromethyl)quinoline (2091004-29-2): Analytical and Biological Baseline for Research Selection


8-Bromo-2-(difluoromethyl)quinoline (CAS 2091004-29-2) is a heterocyclic building block featuring a quinoline core with a C2-difluoromethyl group and a C8-bromine substituent . With a molecular formula of C10H6BrF2N and a molecular weight of 258.06 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting antiviral and antibacterial resistance mechanisms . The presence of both the metabolically stabilizing difluoromethyl moiety and the synthetically versatile C8-bromine handle confers a differentiated profile that cannot be replicated by simple quinoline analogs or alternative substitution patterns, making procurement decisions scientifically consequential [1].

8-Bromo-2-(difluoromethyl)quinoline Procurement: Why Positional Isomers and Unsubstituted Analogs Cannot Be Interchanged


Generic substitution of 8-Bromo-2-(difluoromethyl)quinoline with the 6-bromo positional isomer, the unsubstituted 2-(difluoromethyl)quinoline scaffold, or alternative 8-substituted quinolines introduces scientifically material performance divergence. Direct comparative antiviral data demonstrate that the 8-bromo regioisomer retains full inhibitory effectiveness against the clinically relevant ALLINI-resistant HIV-1 integrase A128T mutant, while the 6-bromo analog suffers a significant loss of potency [1]. Furthermore, the 8-bromo substituent imparts measurable NorA efflux pump inhibitory activity (IC50 = 4.80E+3 nM) [2] that is absent in the parent 2-(difluoromethyl)quinoline scaffold, which lacks any reported antibacterial efflux pump modulation activity. Even within the class of 8-substituted quinolines, the specific combination of C2-difluoromethyl and C8-bromine creates a unique physicochemical and biological profile; SAR studies confirm that substitution identity at the 8-position profoundly alters antiproliferative potency across tumor cell lines, with IC50 values ranging from 6.7 to >25.6 µg/mL depending on the functional group [3]. Substituting with a different analog therefore risks irreproducible biological outcomes and wasted research resources.

8-Bromo-2-(difluoromethyl)quinoline: Quantitative Differentiation Evidence vs. 6-Bromo Isomer, Parent Scaffold, and 8-Substituted Quinolines


Retention of Antiviral Effectiveness Against ALLINI-Resistant HIV-1 Integrase A128T Mutant vs. 6-Bromo Regioisomer

The 8-bromo analog of the 2-(difluoromethyl)quinoline-based ALLINI scaffold retains full antiviral effectiveness when tested against the ALLINI-resistant HIV-1 integrase A128T mutant virus, whereas the 6-bromo positional isomer exhibits a significant loss of potency under identical experimental conditions [1]. The study explicitly compared substitution patterns at the 6- and 8-positions of the quinoline core and found that the 8-bromo substitution confers a critical advantage in maintaining activity against this clinically relevant resistant mutant [1].

HIV-1 integrase ALLINI antiviral resistance mutant virus

NorA Efflux Pump Inhibitory Activity: Quantified IC50 Value vs. Parent 2-(Difluoromethyl)quinoline Scaffold

8-Bromo-2-(difluoromethyl)quinoline demonstrates measurable inhibition of the NorA efflux pump in Staphylococcus aureus 1199B with an IC50 of 4.80E+3 nM (4.8 µM) in an ethidium bromide (EtBr) efflux reduction assay [1]. In contrast, the parent scaffold 2-(difluoromethyl)quinoline lacks any reported NorA inhibitory activity in the curated public bioactivity databases (ChEMBL, BindingDB), indicating that the C8-bromine substitution is essential for conferring this antibacterial resistance-modulating phenotype [2].

NorA efflux pump Staphylococcus aureus antibacterial resistance efflux pump inhibitor

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity Relative to 2-(Difluoromethyl)quinoline Scaffold

The introduction of a bromine atom at the C8-position of 2-(difluoromethyl)quinoline increases the molecular weight from 179.17 g/mol to 258.06 g/mol (a 44% increase) and is predicted to elevate logP by approximately 0.7–1.0 units (estimated from bromine substitution effects on quinoline scaffolds) . This physicochemical shift has direct implications for membrane permeability, solubility, and protein binding, parameters that critically influence in vitro assay performance and downstream pharmacokinetic profiling .

physicochemical properties molecular weight logP medicinal chemistry

8-Bromo-2-(difluoromethyl)quinoline: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization Targeting Drug-Resistant Mutants

Procure 8-Bromo-2-(difluoromethyl)quinoline as the preferred 2-(difluoromethyl)quinoline-based scaffold for developing HIV-1 integrase allosteric inhibitors (ALLINIs) intended to maintain potency against the A128T resistance mutation. The 8-bromo analog retains full effectiveness against this clinically relevant mutant, whereas the 6-bromo positional isomer suffers significant potency loss [1]. This scenario is directly supported by direct head-to-head comparative antiviral data (Evidence Item 1) and is relevant for medicinal chemistry teams pursuing next-generation HIV therapeutics with improved resistance profiles [1].

Staphylococcus aureus NorA Efflux Pump Inhibitor Screening and Mechanistic Studies

Utilize 8-Bromo-2-(difluoromethyl)quinoline in antibacterial resistance research as a validated NorA efflux pump inhibitor with a quantified IC50 of 4.8 µM in S. aureus 1199B [1]. This compound is appropriate for screening campaigns, assay validation, and structure-activity relationship (SAR) studies focused on efflux-mediated multidrug resistance. The parent 2-(difluoromethyl)quinoline scaffold lacks this activity, making the 8-bromo derivative the only scientifically valid choice for this application [2].

Quinoline Scaffold SAR Studies Requiring Predictable Physicochemical Property Modulation

Select 8-Bromo-2-(difluoromethyl)quinoline for systematic SAR studies where the impact of C8-bromination on molecular weight, lipophilicity, and biological activity must be evaluated in a controlled manner. The 44% increase in molecular weight and estimated +0.7 to +1.0 logP unit shift relative to the parent 2-(difluoromethyl)quinoline scaffold [1][2] provide a defined, quantifiable change that supports interpretable QSAR model development and lead optimization decisions .

Synthetic Intermediate for 8-Substituted Quinoline Derivative Libraries via Cross-Coupling Chemistry

Employ 8-Bromo-2-(difluoromethyl)quinoline as a versatile synthetic building block for generating diverse libraries of 8-substituted quinoline derivatives through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The C8-bromine serves as a reliable synthetic handle for introducing aryl, heteroaryl, amine, or alkyne functionality, enabling rapid exploration of chemical space around the biologically validated 8-position substitution vector [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-(difluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.